molecular formula C18H29NO B4880768 4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol

4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol

Cat. No.: B4880768
M. Wt: 275.4 g/mol
InChI Key: DDUUBOPACZXWGO-UHFFFAOYSA-N
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Description

4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol is an organic compound with the molecular formula C18H29NO and a molecular weight of 275.42896 g/mol . This compound is characterized by the presence of a phenol group attached to a butyl chain, which is further linked to a dimethylcyclohexylamino group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-[3-[(2,3-dimethylcyclohexyl)amino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-13-5-4-6-18(15(13)3)19-14(2)7-8-16-9-11-17(20)12-10-16/h9-15,18-20H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUUBOPACZXWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(C)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol involves several steps. One common method includes the reaction of 4-bromobutylbenzene with 2,3-dimethylcyclohexylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion .

In industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production of this compound .

Chemical Reactions Analysis

4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the dimethylcyclohexylamino group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol can be compared with other similar compounds, such as:

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